molecular formula C10H18O B156177 Fenchol CAS No. 1632-73-1

Fenchol

Cat. No. B156177
CAS RN: 1632-73-1
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-UHFFFAOYSA-N
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Description

Fenchol, a bicyclic monoterpene alcohol, is a significant compound in the realm of natural products, particularly noted for its presence in fennel (Foeniculum vulgare). It is derived from geranyl pyrophosphate and exists in two diastereoisomeric forms, endo-fenchol and exo-fenchol, which differ in the orientation of the hydroxyl group .

Synthesis Analysis

The biosynthesis of fenchol involves the enzyme-catalyzed cyclization of geranyl pyrophosphate to l-endo-fenchol. This process is facilitated by fenchol synthetase, which exhibits a preference for geranyl pyrophosphate over neryl pyrophosphate as a substrate. The enzyme shows optimal activity at a pH near 7.0 and requires Mn^2+ for catalytic activity . The conversion of geranyl pyrophosphate to (-)-endo-fenchol is thought to proceed through an initial isomerization to linalyl pyrophosphate, followed by cyclization . The stereochemistry of this transformation retains the configuration at C1 of the substrate, indicating a syn-isomerization followed by an anti-endo-cyclization . The enzymatic process is highly enantioselective, preferring the (3R)-enantiomer of linalyl pyrophosphate for cyclization to (-)-endo-fenchol .

Molecular Structure Analysis

The conformational landscape of fenchol has been explored through rotational spectroscopy and quantum chemical calculations. For endo-fenchol, the hydroxyl group is oriented towards the methyl groups attached to C3, which is the more stable conformer. In contrast, for exo-fenchol, the hydroxyl group is oriented towards the methyl group attached to C1 . The hydration of endo-fenchol induces changes in the arrangement of the hydroxyl group, highlighting the flexibility of alcohol molecules and the influence of hydrogen bonding on the stabilization of water clusters .

Chemical Reactions Analysis

Fenchol undergoes various chemical reactions, including the formation of non-covalent complexes with hydrogen sulfide. In endo-fenchol-H2S complexes, the hydrogen bond HSH⋯OH, along with dispersive interactions, stabilizes the system. In contrast, fenchone-H2S complexes are stabilized by a weaker interaction HSH⋯O . Additionally, the antimycobacterial activity of fenchol derivatives has been investigated, with aminoethyl substituted 2-endo-fenchol serving as a scaffold for the synthesis of amide structures. These derivatives exhibit promising activity against Mycobacterium tuberculosis, with some showing activity levels up to 0.2 μg/ml .

Physical and Chemical Properties Analysis

The physical and chemical properties of fenchol are influenced by its molecular structure. The rotational microwave jet spectroscopy studies of α-fenchol reveal complex OH and OD stretching spectra, indicating delocalization of the hydroxy hydrogen atom through quantum tunneling between non-equivalent conformers. This delocalization is affected by vibrational excitation, which alters the energy differences between torsional states . The conformational flexibility and the presence of strong and weak hydrogen bonds play a crucial role in the physical behavior of fenchol and its interactions with other molecules .

Scientific Research Applications

Antimycobacterial Properties

Fenchol exhibits promising antimycobacterial activity. A study using aminoethyl substituted 2-endo-fenchol as a scaffold for synthesizing amide structures demonstrated in vitro activity against Mycobacterium tuberculosis, indicating potential as a therapeutic agent in tuberculosis treatment (Slavchev et al., 2014).

Metabolism and Oxidation Studies

Research involving (+)-fenchol metabolism in liver microsomes of rats and humans identified enzymes involved in its oxidation. This research offers insights into interspecies differences in metabolism and can contribute to understanding metabolic pathways and interactions of fenchol in the body (Miyazawa & Gyoubu, 2007).

Role in Cholesterol Reduction

Fenchol has been associated with cholesterol reduction. A systematic review of herbal medicinal products for hypercholesterolemia identified fenchol-containing herbs as potentially useful for reducing serum cholesterol (Thompson Coon & Ernst, 2003).

Biotransformation Studies

Biotransformation of fenchol by larvae has been studied, contributing to understanding the metabolic processes and enzymatic activities involved in its conversion into various terpenoids. This research helps in understanding the chemical pathways and potential applications of fenchol in different fields (Miyazawa & Miyamoto, 2004).

Fenchol in the Animal Kingdom

Fenchol has been identified in the animal kingdom, specifically in the volatiles released by Mediterranean fruit flies. This unique occurrence adds to the understanding of chemical ecology and pheromone communication in insects (Jacobson & Ohinata, 1980).

Biosynthesis Studies

Research on the biosynthesis of monoterpenes, including fenchol, in plants like fennel has provided insights into the enzymatic processes and genetic factors involved in the formation of fenchol and related compounds. These findings are essential for biotechnological applications and genetic engineering in plant sciences (Croteau et al., 1980).

Safety And Hazards

Fenchol can cause skin irritation and serious eye irritation . It is recommended to avoid inhalation and contact with skin and eyes .

Future Directions

The Fenchol market size is expected to reach USD 4 Billion by the end of 2035, witnessing around 5% CAGR during the forecast period, i.e., 2023-2035 . The Purity 95% segment currently held the largest market share in 2022 and is predicted to grow significantly and dominate the worldwide market throughout the forecast period .

properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041970
Record name Fenchol
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URL https://comptox.epa.gov/dashboard/DTXSID1041970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol)
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Fenchol

CAS RN

1632-73-1
Record name Fenchol
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Record name Fenchol
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-8,9-dinorbornan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127
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Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35.00 to 40.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,200
Citations
EM Neeman, TR Huet - Physical Chemistry Chemical Physics, 2018 - pubs.rsc.org
… In this work, we present the conformational study of the fenchol molecule, revealed by … of fenchol with the OD functional group. The spectrum was observed for the endo-fenchol molecule…
Number of citations: 11 pubs.rsc.org
R Medel, JR Springborn, DL Crittenden, MA Suhm - Molecules, 2021 - mdpi.com
Rotational microwave jet spectroscopy studies of the monoterpenol α -fenchol have so far failed to identify its second most stable torsional conformer, despite computational predictions …
Number of citations: 3 www.mdpi.com
EM Neeman, TR Huet - Physical Chemistry Chemical Physics, 2021 - pubs.rsc.org
… Signals from the observed endo-fenchol conformer were detected to be two orders of … the exo-fenchol one, which could be explained by an excess enantiopure (1R)-endo-(+)-fenchol …
Number of citations: 13 pubs.rsc.org
R Croteau, M Felton, RC Ronald - Archives of Biochemistry and Biophysics, 1980 - Elsevier
… (18), was utilized to separate the fenchol epimers. Biosynthetic rH]fenchol (0.064 &i) was diluted with 10 mmol each of l-endofenchol (Ia-fenchol) and 1-ezo-fenchol (l-pfenchol) and the …
Number of citations: 43 www.sciencedirect.com
AA Ceacero-Vega, B Ballesteros, I Bejan… - The Journal of …, 2012 - ACS Publications
Relative kinetic techniques have been used to measure the rate coefficients for the reactions of oxygenated terpenes (menthol, borneol, fenchol, camphor, and fenchone) and …
Number of citations: 24 pubs.acs.org
DM Satterwhite, CJ Wheeler, R Croteau - Journal of Biological Chemistry, 1985 - Elsevier
The conversion of geranyl pyrophosphate to (-)-endo-fenchol is considered to proceed by the initial isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate and the subsequent …
Number of citations: 55 www.sciencedirect.com
R Croteau, M Felton, RC Ronald - Archives of Biochemistry and Biophysics, 1980 - Elsevier
… of the “fenchol synthetase” responsible for the conversion of GPP to endo-fenchol. This is the first … and a rearrangement to yield fenchol without the involvement of any free intermediates. …
Number of citations: 50 www.sciencedirect.com
G Rueedi, DN Laikov, HJ Hansen - Helvetica chimica acta, 2004 - Wiley Online Library
The 2‐exo‐substituted fenchol derivatives 1–7, easily prepared from (−)‐fenchone in good‐to‐excellent yields, were pyrolyzed by dynamic gas‐phase thermo‐isomerization (DGPTI). At …
Number of citations: 9 onlinelibrary.wiley.com
C Ortega-Zamora, G Jiménez-Skrzypek… - ACS Sustainable …, 2022 - ACS Publications
In this work, several eutectic mixtures formed by fenchol and acetic acid at seven molar ratios (between 4:1 and 1:4) were characterized and studied for the first time for their possible …
Number of citations: 3 pubs.acs.org
N Osseiran, EM Neeman, P Dréan, M Goubet… - Physical Chemistry …, 2022 - pubs.rsc.org
The gas-phase non-covalent interactions in the endo-fenchol–H2S and fenchone–H2S complexes have been unveiled using rotational spectroscopy in a supersonic jet expansion and …
Number of citations: 1 pubs.rsc.org

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